Cas no 693-93-6 (4-methyl-1,3-oxazole)

4-Methyl-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring structure containing oxygen and nitrogen atoms, with a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its oxazole core is valued for its stability and reactivity, enabling functionalization at multiple sites. The methyl substituent enhances its utility in regioselective reactions. With applications in medicinal chemistry and material science, 4-methyl-1,3-oxazole is a key building block for constructing complex molecular frameworks. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
4-methyl-1,3-oxazole structure
4-methyl-1,3-oxazole structure
Product Name:4-methyl-1,3-oxazole
CAS No:693-93-6
MF:C4H5NO
MW:83.0886008739471
MDL:MFCD11110237
CID:528685
PubChem ID:69663
Update Time:2025-10-18

4-methyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-Methyloxazole
    • 4-methyl-1,3-oxazole
    • Oxazole, 4-methyl-
    • LM39FU40WS
    • 4-methyl-oxazole
    • PubChem23604
    • OXAZOLE,4-METHYL-
    • PUMREIFKTMLCAF-UHFFFAOYSA-N
    • AB63545
    • SY046619
    • Z5040
    • ST24029176
    • H112675
    • Z1741980592
    • A855978
    • AMY32123
    • FT-0748388
    • Q27283063
    • DTXSID9022106
    • AKOS006307938
    • CS-0028372
    • MFCD11110237
    • EINECS 211-763-6
    • AS-56599
    • EN300-84939
    • NS00042346
    • 693-93-6
    • UNII-LM39FU40WS
    • Z1198313432
    • P11074
    • MDL: MFCD11110237
    • Inchi: 1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3
    • InChI Key: PUMREIFKTMLCAF-UHFFFAOYSA-N
    • SMILES: O1C=NC(=C1)C

Computed Properties

  • Exact Mass: 83.03710
  • Monoisotopic Mass: 83.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.016
  • Boiling Point: 88 ºC
  • Flash Point: 21 ºC
  • Refractive Index: 1.4317
  • PSA: 26.03000
  • LogP: 0.98300

4-methyl-1,3-oxazole Security Information

4-methyl-1,3-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-methyl-1,3-oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:693-93-6)4-methyl-1,3-oxazole
Order Number:A855978
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:57
Price ($):193.0
Email:sales@amadischem.com

4-methyl-1,3-oxazole Related Literature

Additional information on 4-methyl-1,3-oxazole

Comprehensive Overview of 4-methyl-1,3-oxazole (CAS No. 693-93-6): Properties, Applications, and Industry Insights

4-methyl-1,3-oxazole (CAS No. 693-93-6) is a heterocyclic organic compound featuring a five-membered ring structure containing one oxygen and one nitrogen atom. This versatile molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique electronic properties and reactivity. The methyl group at the 4-position enhances its stability while allowing for further functionalization, making it a valuable building block in synthetic chemistry.

Recent advancements in heterocyclic chemistry have highlighted the importance of oxazole derivatives like 4-methyl-1,3-oxazole in drug discovery. Researchers are particularly interested in its potential as a bioisostere for phenyl rings, which could improve drug solubility and metabolic stability. The compound's electronic distribution makes it suitable for designing fluorescence probes and organic semiconductors, aligning with the growing demand for advanced materials in optoelectronics.

From a synthetic perspective, 693-93-6 serves as a key intermediate in the preparation of more complex oxazole-containing compounds. Modern green chemistry approaches have explored catalyst-free cyclization methods to produce this scaffold, addressing environmental concerns in chemical manufacturing. The compound's low molecular weight (83.1 g/mol) and moderate polarity make it particularly useful in combinatorial chemistry and high-throughput screening applications.

Analytical characterization of 4-methyl-1,3-oxazole typically involves GC-MS, NMR spectroscopy, and HPLC techniques. Its distinct 1H NMR signature (δ 2.35 ppm for the methyl group and δ 7.65 ppm for the proton at position 5) facilitates identification in complex mixtures. The compound's boiling point (approximately 110-112°C) and vapor pressure characteristics are important parameters for industrial scale-up considerations.

In material science, the oxazole ring system contributes to the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The electron-deficient nature of the 1,3-oxazole core enables efficient charge transport, while the methyl substituent helps tune solubility for solution processing. These properties position 4-methyl-1,3-oxazole as a promising component in next-generation flexible electronics and wearable sensors.

The compound's stability under various pH conditions and resistance to hydrolytic degradation make it attractive for formulation chemistry. Recent patent literature reveals growing interest in 4-methyl-1,3-oxazole derivatives as flavor enhancers and fragrance components, particularly in the food and cosmetic industries. Its subtle nutty aroma profile has been explored in flavor chemistry applications.

From a regulatory standpoint, 693-93-6 is not currently classified as hazardous under major chemical inventories. However, proper laboratory handling procedures should always be followed when working with any chemical substance. The compound's environmental fate has been studied through biodegradation assays, showing moderate persistence in aquatic systems, which informs proper waste management protocols.

Emerging research directions include the use of 4-methyl-1,3-oxazole in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry. Its ability to coordinate with various transition metals while maintaining the integrity of the heterocyclic ring opens possibilities in catalysis and sensor development. These applications align with current trends in sustainable chemistry and energy storage solutions.

Commercial availability of 4-methyl-1,3-oxazole has increased in recent years, with suppliers offering various purity grades (typically 95-98%) to meet different research needs. Pricing trends reflect growing demand from both academic and industrial sectors. The compound's shelf life under proper storage conditions (recommended at 2-8°C in airtight containers) ensures reliable performance in synthetic applications.

Future perspectives for 693-93-6 include potential applications in bioorthogonal chemistry and click chemistry reactions, where its stability and selective reactivity could prove advantageous. The ongoing exploration of oxazole pharmacophores in drug discovery continues to drive interest in this molecular scaffold. As analytical techniques advance, new insights into the compound's structure-activity relationships and molecular interactions are expected to emerge.

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Amadis Chemical Company Limited
(CAS:693-93-6)4-methyl-1,3-oxazole
A855978
Purity:99%
Quantity:25g
Price ($):193.0
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